An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride
An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride
Abstract
3-Aminocyclobutanol hydrochloride is a pivotal building block in contemporary organic synthesis and medicinal chemistry. This guide offers a comprehensive technical overview of its core chemical properties, stereoisomeric considerations, and spectroscopic characteristics. We delve into established synthetic and purification protocols, explore its reactivity, and highlight its applications as a key intermediate in the development of novel therapeutics. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights to effectively utilize this versatile compound.
Introduction: The Significance of a Constrained Scaffold
3-Aminocyclobutanol hydrochloride is a bifunctional cyclobutane derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its rigid four-membered ring introduces conformational constraints that are highly sought after in drug design. By locking rotatable bonds, such scaffolds can enhance binding affinity to biological targets, improve metabolic stability, and optimize pharmacokinetic profiles.[2]
The molecule contains both an amino group and a hydroxyl group, offering two distinct points for chemical modification and the construction of diverse molecular architectures.[1] The hydrochloride salt form is typically preferred in laboratory settings as it enhances the compound's stability and solubility in polar solvents, simplifying handling and storage.[1]
It is crucial to recognize that 3-aminocyclobutanol hydrochloride exists as stereoisomers, primarily the cis and trans configurations.[1] The specific stereochemistry is a critical determinant of its biological activity and its utility in asymmetric synthesis.[3] This guide will address the distinct properties of these isomers where data is available.
Physicochemical Properties
3-Aminocyclobutanol hydrochloride generally presents as a white to off-white solid.[1] The presence of the polar amino and hydroxyl groups, combined with its salt form, dictates its physical properties.
Table 1: Chemical Identifiers and Properties of 3-Aminocyclobutanol Hydrochloride
| Property | Value | Isomer | Source |
| Molecular Formula | C₄H₁₀ClNO | All | [1] |
| Molecular Weight | 123.58 g/mol | All | [1] |
| Appearance | White or off-white solid | Unspecified | [1] |
| CAS Number | 1036260-25-9 | Unspecified | [1] |
| 1219019-22-3 | cis | [1] | |
| 1205037-95-1 | trans | ||
| InChI Key | XUMSHCRPQCZRGX-UHFFFAOYSA-N | Unspecified | [1] |
| Storage | Inert atmosphere, Room Temperature | Unspecified | [4] |
Note: Comprehensive quantitative data such as melting point and solubility are not widely available in public literature and are often listed as "not determined."
Spectroscopic Analysis: A Guide to Structural Confirmation
Spectroscopic methods are indispensable for verifying the structure and purity of 3-aminocyclobutanol hydrochloride. Below is a summary of expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of the molecule. While specific peak positions can vary based on the solvent and isomer, general characteristics can be predicted.
-
¹H NMR: The proton NMR spectrum will display signals corresponding to the protons on the cyclobutane ring and the protons of the amino and hydroxyl groups. The coupling patterns and chemical shifts of the ring protons are particularly informative for distinguishing between cis and trans isomers. The protons attached to the carbons bearing the amino and hydroxyl groups (CH-N and CH-O) will typically appear as multiplets. The amine protons (-NH₃⁺) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms of the cyclobutane ring. The carbons bonded to the electronegative oxygen and nitrogen atoms will be shifted downfield.
Note: Specific, publicly available, and interpreted NMR spectra for 3-aminocyclobutanol hydrochloride are scarce. Researchers should acquire their own data for definitive structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule. As an amine salt, 3-aminocyclobutanol hydrochloride will exhibit characteristic broad and strong absorption bands.[5]
Expected IR Absorption Bands:
-
O-H Stretch: A broad band will be present in the region of 3400-3200 cm⁻¹, characteristic of the alcohol hydroxyl group and its involvement in hydrogen bonding.
-
N-H Stretch: As a primary amine hydrochloride (R-NH₃⁺), a very broad and strong absorption envelope is expected from approximately 3200 to 2800 cm⁻¹.[5]
-
C-H Stretch: The C-H stretching vibrations of the cyclobutane ring will appear as sharper peaks on top of the broad N-H stretching envelope, typically just below 3000 cm⁻¹.[5]
-
N-H Bend: The bending vibration for the -NH₃⁺ group typically appears in the 1600-1500 cm⁻¹ region.
-
C-O Stretch: The C-O stretching vibration of the secondary alcohol is expected in the 1100-1050 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base (3-aminocyclobutanol), the molecular ion peak [M]⁺ would be observed at an m/z of 87.12.[6] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is often observed, which for the free base would be at an m/z of approximately 88.08.[7]
Synthesis and Purification
The synthesis of 3-aminocyclobutanol and its isomers often involves multi-step sequences starting from commercially available cyclobutane precursors. The choice of synthetic route is critical for controlling the stereochemistry of the final product.
General Synthetic Strategy: A Workflow Example
A common approach involves the reduction of a corresponding β-aminoketone or the manipulation of functional groups on a pre-existing cyclobutane ring. For instance, the synthesis of trans-3-aminocyclobutanol can be achieved through a route involving a Mitsunobu reaction to invert the stereochemistry of a cis-alcohol precursor.[8]
Below is a generalized workflow illustrating a potential synthetic pathway.
Caption: Generalized workflow for the synthesis of trans-3-aminocyclobutanol HCl.
Protocol: Mitsunobu Reaction for Stereochemical Inversion
This protocol is based on a described method for synthesizing the trans isomer from a cis precursor.[8]
Objective: To invert the stereochemistry of the hydroxyl group in a protected cis-3-aminocyclobutanol derivative.
Materials:
-
cis-3-(dibenzylamino)cyclobutanol (Formula II in source)
-
Benzoic acid or p-nitrobenzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid solution
Procedure:
-
Dissolve the cis-3-(dibenzylamino)cyclobutanol derivative and the chosen carboxylic acid in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine to the cooled solution with stirring.
-
Slowly add DIAD or DEAD dropwise to the reaction mixture. Causality: The slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction and proceed with a standard aqueous workup to remove phosphine oxide and other byproducts.
-
Purify the resulting ester intermediate (Formula III in source) by column chromatography.
-
The purified ester can then be hydrolyzed under basic conditions to yield the trans-alcohol, followed by deprotection and treatment with HCl to form the final hydrochloride salt.[8]
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-aminocyclobutanol hydrochloride stems from the orthogonal reactivity of its two functional groups.
-
N-Acylation/Alkylation: The primary amino group readily undergoes acylation with acid chlorides or anhydrides, and alkylation with alkyl halides, allowing for the introduction of a wide variety of substituents.
-
O-Alkylation/Esterification: The secondary hydroxyl group can be alkylated to form ethers or esterified to form esters.
-
Building Block for Heterocycles: The 1,3-relationship of the amino and hydroxyl groups makes it an ideal precursor for the synthesis of six-membered heterocyclic rings, such as oxazinanones, which are valuable motifs in medicinal chemistry.[9]
This compound and its derivatives are key intermediates in the synthesis of various pharmaceutical agents, including Tyk2 inhibitors and novel cannabinoid compounds.[8] The aminocyclitol moiety, in general, is a versatile scaffold in drug design, serving as a key component in carbocyclic nucleoside analogues with antiviral properties.[10]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-aminocyclobutanol hydrochloride.
Hazard Identification:
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[11]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[11][12]
-
Handling: Avoid creating dust.[12] Avoid all personal contact, including inhalation.[11] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place.[13] Keep in a suitable, closed container for disposal.[12]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[12][14]
Conclusion
3-Aminocyclobutanol hydrochloride is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its constrained cyclobutane core and bifunctional nature provide a robust platform for the design and synthesis of novel molecules with tailored properties. A thorough understanding of its stereochemistry, spectroscopic characteristics, and reactivity is paramount for its effective application in research and development. This guide provides a foundational framework to support scientists in harnessing the full potential of this versatile building block.
References
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Lead Sciences. (n.d.). 3-Aminocyclobutanol hydrochloride. Retrieved from [Link]
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Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
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PubMed. (2010). Medicinal chemistry of aminocyclitols. Retrieved from [Link]
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PubChemLite. (n.d.). 3-aminocyclobutanol (C4H9NO). Retrieved from [Link]
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MySkinRecipes. (n.d.). (1R,3S)-3-Aminocyclopentanol hydrochloride. Retrieved from [Link]
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